リン酸水素ストロンチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

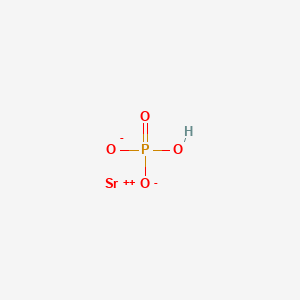

Phosphoric acid, strontium salt (1:1) is a compound formed from the combination of phosphoric acid and strontium. It is an important compound in the fields of chemistry, biochemistry, and physiology due to its unique properties and applications.

科学的研究の応用

医薬品と歯科

リン酸水素ストロンチウムを含むストロンチウム系ナノ粒子は、カルシウムと類似の特性を持つことから、医薬品および歯科の分野で注目を集めています . これらは骨の再生と成長の促進に使用され、カルシウムシグナル伝達を刺激する能力を持っています .

薬物送達

リン酸水素ストロンチウムナノ粒子は、標的薬物送達に使用されます . これらは、持続的な免疫応答を引き出すことができ、そのため、優れた免疫療法剤として機能します .

糖尿病の管理

ストロンチウムナノ粒子の用途は、糖尿病患者にも見られ、インスリンの放出を制御し、糖尿病の病態生理を調節することができます .

環境管理

ストロンチウム結合ナノ材料は、抗菌能力を示し、産業廃水から有毒汚染物質を除去するのに効果的です . これらは、廃水処理や、いくつかの有毒ガスを検知するためのガスセンサーとしても使用されます .

骨工学

ストロンチウムはリン酸カルシウムセメントに二重の効果を与えます。 in vitro および in vivo の両方で、分解を加速し、骨伝導性を向上させます .

蛍光体

いくつかのストロンチウムアルミン酸塩相は感光性であり、そのため、光情報記憶デバイスの潜在的な候補です . ストロンチウム系アルミン酸塩蛍光体は、高い量子効率、長寿命の残光、良好な化学的安定性、およびその他の優れた発光特性で知られています

作用機序

Target of Action

Strontium hydrogenphosphate, also known as phosphoric acid, strontium salt (1:1) or strontium hydrogen phosphate, primarily targets bone tissue . Strontium has been demonstrated as a trace element in the human body that effectively stimulates bone formation and remodeling .

Mode of Action

Strontium hydrogenphosphate acts as an ion exchanger biomaterial for holding both hydrogen phosphate (HPO4 2-) and strontium (Sr2+) ions . It interacts with its targets, the bone tissues, by replacing some of the calcium ions in hydroxyapatite, the main mineral component of bones .

Biochemical Pathways

Strontium promotes osteogenesis by activating CaSr to instruct osteoblasts in downstream pathways that promote osteoblast differentiation, replication, and survival . It also inhibits bone resorption by activating CaSR to instruct osteoclasts in downstream pathways that inhibit osteoclast maturation and survival .

Pharmacokinetics

It is known that strontium is a trace element in the human body and is found primarily in bone tissue . The bioavailability of strontium hydrogenphosphate may be influenced by its method of administration and the presence of other ions in the body.

Result of Action

The result of strontium hydrogenphosphate’s action is the stimulation of bone formation and remodeling . This is achieved through the promotion of osteoblast differentiation, replication, and survival, and the inhibition of osteoclast maturation and survival .

Action Environment

The action of strontium hydrogenphosphate can be influenced by environmental factors such as the presence of other ions in the body and the method of administration . For example, the ion concentration and the preparation method had only a small influence on the broadening of the X-ray Bragg reflections .

Safety and Hazards

将来の方向性

Phosphorus is a crucial element for life, but the natural phosphorus cycle has been perturbed to such an extent that humanity faces two dovetailing problems: the dwindling supply of phosphate rock as a resource, and the overabundance of phosphate in water systems leading to eutrophication . Therefore, the sustainable use and recycling of phosphorus, including phosphoric acid compounds, is a significant area of ongoing research .

生化学分析

Biochemical Properties

Strontium hydrogenphosphate plays a role in biochemical reactions, particularly in the context of bone tissue. The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . It interacts with various biomolecules, including enzymes and proteins, within these reactions .

Cellular Effects

Strontium hydrogenphosphate has significant effects on various types of cells and cellular processes. It influences cell function by stimulating bone formation and remodeling . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of strontium hydrogenphosphate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of strontium hydrogenphosphate change over time. The thermal stability of strontium hydrogenphosphate composite crystals is higher than that of the analytical-grade strontium hydrogenphosphate

Dosage Effects in Animal Models

The effects of strontium hydrogenphosphate vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Metabolic Pathways

Strontium hydrogenphosphate is involved in metabolic pathways related to bone formation and remodeling . It interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Phosphoric acid, strontium salt (1:1) involves the reaction between strontium hydroxide and phosphoric acid.", "Starting Materials": [ "Strontium hydroxide", "Phosphoric acid" ], "Reaction": [ "Add strontium hydroxide to a reaction vessel", "Slowly add phosphoric acid to the reaction vessel while stirring", "Heat the mixture to 80-100°C and continue stirring until all solids have dissolved", "Filter the solution to remove any insoluble impurities", "Cool the solution to room temperature and allow it to crystallize", "Collect the crystals by filtration and wash with cold water", "Dry the crystals in a desiccator" ] } | |

CAS番号 |

13450-99-2 |

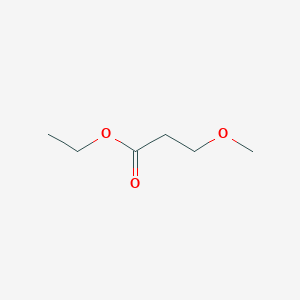

分子式 |

H3O4PSr |

分子量 |

185.62 g/mol |

IUPAC名 |

strontium;hydrogen phosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChIキー |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[Sr+2] |

正規SMILES |

OP(=O)(O)O.[Sr] |

物理的記述 |

DryPowde |

関連するCAS |

18266-28-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)